molecular formula C23H32ClNO2 B6595667 (5-acetyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium chloride CAS No. 38821-43-1

(5-acetyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium chloride

Cat. No.: B6595667
CAS No.: 38821-43-1
M. Wt: 390.0 g/mol
InChI Key: UXBPQRGCVJOTNT-COBSGTNCSA-N
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Description

(5-Acetyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium chloride (CAS: 63765-82-2) is a quaternary ammonium salt with the molecular formula C₂₃H₃₂ClNO₂ and a molecular weight of 390.0 g/mol . Its structure features a central heptane chain substituted with acetyloxy and diphenyl groups at the 4th and 5th positions, respectively, and a dimethylazanium moiety at the 2nd position. Key computed properties include:

  • Hydrogen bond donors/acceptors: 1/3
  • Rotatable bonds: 10
  • Topological polar surface area (TPSA): 30.7 Ų
  • Complexity index: 390 .

Its chloride counterion enhances solubility in polar solvents, distinguishing it from iodide or bromide analogs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBPQRGCVJOTNT-COBSGTNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020500
Record name Levomethadyl acetate hydrochloride
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Molecular Weight

390.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

43033-72-3
Record name Levomethadyl acetate hydrochloride
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Record name Levomethadyl acetate hydrochloride [USAN]
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Record name Levomethadyl acetate hydrochloride
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Record name 3-Heptanol, 6-(dimethylamino)-4,4-diphenyl-, acetate (ester), hydrochloride, (3S,6S)-(-)-
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Record name LEVOMETHADYL ACETATE HYDROCHLORIDE
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Preparation Methods

The synthesis of (5-acetyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium chloride involves several steps. One common synthetic route includes the esterification of 4,4-diphenylheptan-2-ol with acetic anhydride to form the acetyloxy derivative. This intermediate is then reacted with dimethylamine and hydrochloric acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

(5-acetyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium chloride undergoes various chemical reactions, including:

Scientific Research Applications

(5-acetyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (5-acetyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium chloride involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Quaternary ammonium compounds (QACs) with azanium cores and aromatic substituents are widely studied for their surfactant, antimicrobial, and pharmaceutical properties. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use Reference
(5-Acetyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium chloride C₂₃H₃₂ClNO₂ 390.0 Acetyloxy, diphenyl, dimethylazanium Not explicitly reported; inferred surfactant/antimicrobial potential
2-Hydroxyethyl-[(2R)-2-hydroxyheptadecyl]-dimethylazanium iodide C₂₂H₄₇INO₂ 508.5 Hydroxyethyl, hydroxyheptadecyl Antifungal (Candida spp. activity)
[1-(2-Pyridinyl)ethylidene] hydrazide hexahydro-1H-azepine-1-carbothioic acid C₁₃H₂₀N₄S 276.4 Pyridinyl, hydrazide, carbothioic acid Experimental antifungal/antibacterial
N,N-Dipropyl-2-(2-pyridinemethylene)-hydrazinecarbothioamide copper(II) chloride C₁₃H₂₀ClCuN₄S 377.4 Pyridinemethylene, copper complex Antifungal (SP-4-3 complex)

Key Observations

The acetyloxy group introduces hydrolytic instability under basic conditions, unlike non-esterified QACs.

Counterion Effects :

  • Chloride salts (e.g., target compound) generally exhibit higher aqueous solubility than iodide analogs (e.g., 2-hydroxyethyl-dimethylazanium iodide), which may limit bioavailability in polar environments .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step alkylation and esterification, contrasting with simpler routes for non-aryl-substituted QACs (e.g., direct quaternization of amines) .

Biological Activity

(5-acetyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium chloride, also known by its CAS number 38821-43-1, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a heptane backbone substituted with acetoxy and diphenyl groups. The molecular formula is C22H30ClNO2, indicating the presence of chlorine and nitrogen in its structure. The following table summarizes key chemical properties:

PropertyValue
Molecular Weight377.93 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Log PNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its quaternary ammonium nature allows it to disrupt microbial cell membranes, leading to cell lysis.
  • Anticancer Potential : Research indicates that the compound may inhibit tumor growth through multiple pathways, including apoptosis induction in cancer cells. The diphenyl substituents are thought to play a role in enhancing its cytotoxicity.
  • Neuroprotective Effects : Some studies have shown that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. It is hypothesized that it may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.

Pharmacological Studies

A review of relevant literature reveals several pharmacological studies conducted on this compound:

  • In vitro Studies : In vitro assays demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
  • In vivo Studies : Animal models have been used to assess the anticancer effects of this compound. In one study, administration of the compound resulted in a marked reduction in tumor size in mice bearing xenografts of human cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against resistant strains of bacteria. The study concluded that the compound could serve as a potential candidate for developing new antimicrobial agents.
  • Cytotoxicity Against Cancer Cells : Research conducted at a leading cancer research institute evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated that the compound induced apoptosis via the intrinsic pathway, suggesting its potential as an anticancer therapeutic.
  • Neuroprotective Study : A recent investigation explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings suggested that it significantly reduced cell death and oxidative markers, indicating its potential utility in neurodegenerative conditions.

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